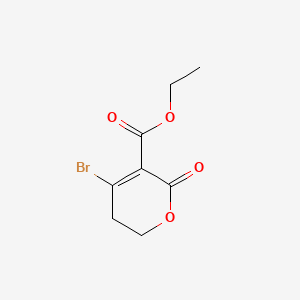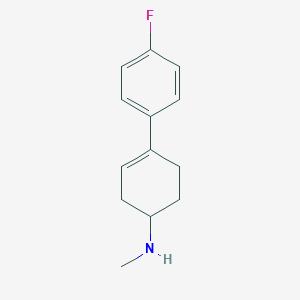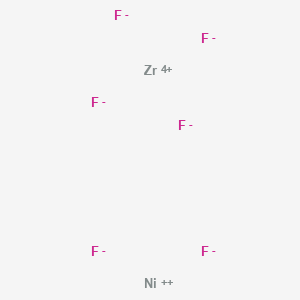
nickel(2+);zirconium(4+);hexafluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel(2+);zirconium(4+);hexafluoride is a complex compound consisting of nickel, zirconium, and fluoride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of nickel(2+);zirconium(4+);hexafluoride typically involves the reaction of nickel salts with zirconium salts in the presence of fluoride ions. One common method is the sol-gel process, where zirconium oxychloride is dissolved in ethanol and mixed with an organic acid to form a gel. This gel is then reacted with nickel sulfate and fluoride ions to form the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale sol-gel processes or hydrothermal synthesis. These methods allow for the controlled formation of the compound with high purity and yield. The use of hydrous zirconium oxide as a precursor is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Nickel(2+);zirconium(4+);hexafluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: Fluoride ions can be substituted with other halide ions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halide salts for substitution reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state fluorides, while reduction reactions may yield lower oxidation state compounds.
Scientific Research Applications
Nickel(2+);zirconium(4+);hexafluoride has several scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Industry: It is used in the production of advanced materials, such as ceramics and high-performance coatings
Mechanism of Action
The mechanism of action of nickel(2+);zirconium(4+);hexafluoride involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Nickel(2+);zirconium(4+);hexafluoride can be compared with other similar compounds, such as:
- Nickel(2+);titanium(4+);hexafluoride
- Nickel(2+);hafnium(4+);hexafluoride
- Nickel(2+);silicon(4+);hexafluoride
These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. This compound is unique due to its specific combination of nickel and zirconium, which imparts distinct catalytic and material properties .
Properties
CAS No. |
30868-55-4 |
|---|---|
Molecular Formula |
F6NiZr |
Molecular Weight |
263.91 g/mol |
IUPAC Name |
nickel(2+);zirconium(4+);hexafluoride |
InChI |
InChI=1S/6FH.Ni.Zr/h6*1H;;/q;;;;;;+2;+4/p-6 |
InChI Key |
SEDAPJDLQKVYGT-UHFFFAOYSA-H |
Canonical SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[Ni+2].[Zr+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


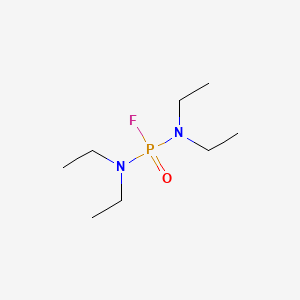
![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)
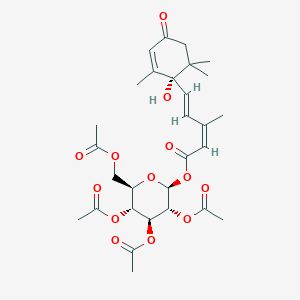
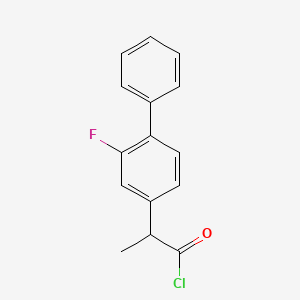
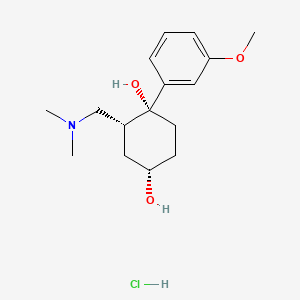
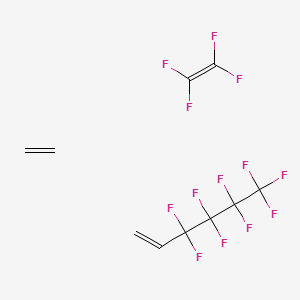
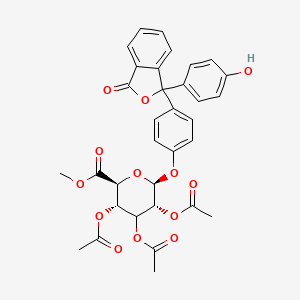
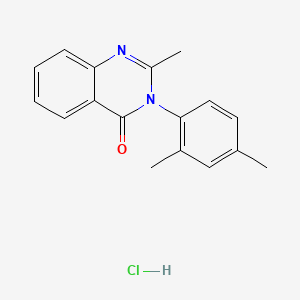
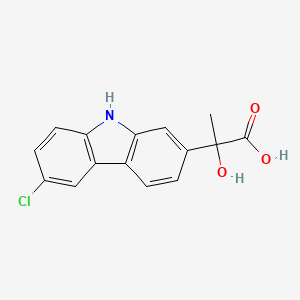
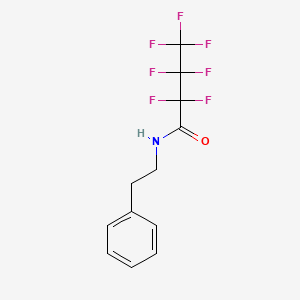
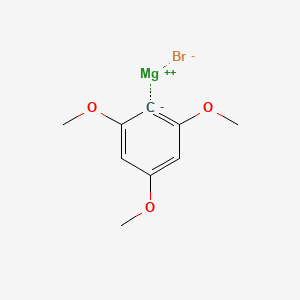
![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)
